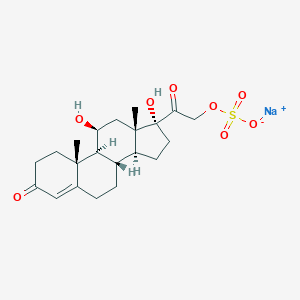
3-Chloro-6-piperazinopyridazine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-piperazinopyridazine Hydrochloride is a heterocyclic organic compound with the molecular formula C8H11ClN4.HCl and a molecular weight of 235.113680 g/mol . It is also known as 1-(6-Chloro-3-pyridazinyl)piperazine hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-piperazinopyridazine Hydrochloride consists of a piperazine ring attached to a pyridazine ring with a chlorine atom . The IUPAC name for this compound is 3-chloro-6-piperazin-1-ylpyridazine;hydrochloride .Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel compounds with potential pharmaceutical applications. For example, new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were designed and synthesized as potential dual antihypertensive agents, with their hydrochloride salts' structures characterized using solid-state analytical techniques (Marvanová et al., 2016). Similarly, the synthesis and characterization of piperazine-2,6-diones, known for their therapeutic properties including antitumor activity, were documented, highlighting the versatility of piperazine derivatives in medicinal chemistry (Mancilla et al., 2002).
Antimicrobial and Anticonvulsant Activities
Studies have also explored the antimicrobial and anticonvulsant potential of piperazine derivatives. One study synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, evaluating their anticonvulsant and antimicrobial activities. The research identified specific derivatives with potent activities, indicating the therapeutic potential of these compounds (Aytemir et al., 2004).
Genotoxicity and Molecular Structure Analysis
Further investigations have examined the genotoxicity of certain piperazine derivatives and their molecular structure analysis. The hydrochloride salt of a novel compound was characterized, with its crystal structure analyzed to understand its potential applications better (Ullah & Stoeckli-Evans, 2021). Another study focused on the synthesis of 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride, providing insights into the compound's yield and potential industrial applications (Mai, 2005).
Pharmacological Applications
On the pharmacological front, research into the structural, electronic, molecular, and biological properties of specific chlorophenyl piperazin-1-ium chloride derivatives has shed light on their potential as anticancer agents. Theoretical and experimental investigations have contributed to understanding these compounds' mechanisms of action and their potential in drug development (Bhat et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-6-piperazin-1-ylpyridazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKBLUVQLFFOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481818 |
Source


|
| Record name | 3-Chloro-6-piperazinopyridazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100241-11-0 |
Source


|
| Record name | 3-Chloro-6-piperazinopyridazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


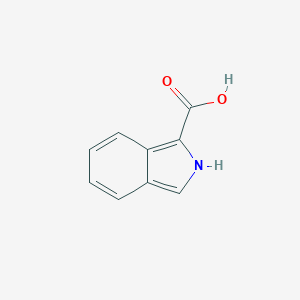
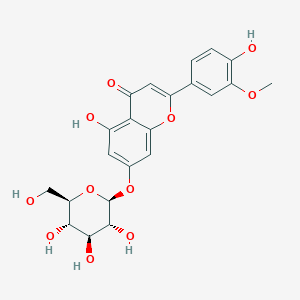

![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)
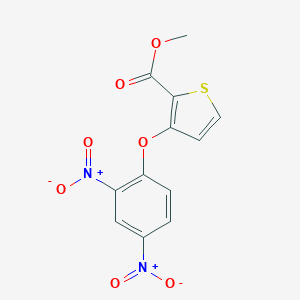

![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)
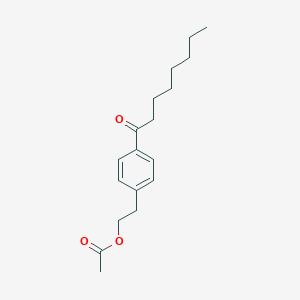
![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)

